molecular formula C22H16O4 B14413425 Benz(a)anthracene-1,2-diol, 1,2-diacetate CAS No. 84040-73-3

Benz(a)anthracene-1,2-diol, 1,2-diacetate

Cat. No.: B14413425
CAS No.: 84040-73-3
M. Wt: 344.4 g/mol
InChI Key: AONXHVFMNYEETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracene-1,2-diol, 1,2-diacetate is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant chemical properties This compound is characterized by the presence of two acetate groups attached to the diol form of benz(a)anthracene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-1,2-diol, 1,2-diacetate typically involves the acetylation of benz(a)anthracene-1,2-diol. The process begins with the preparation of benz(a)anthracene-1,2-diol, which can be synthesized through the oxidation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The diol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracene-1,2-diol, 1,2-diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diacetate back to the diol or other reduced forms.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.

Major Products Formed:

    Oxidation: Benz(a)anthracene-1,2-quinone, other quinones.

    Reduction: Benz(a)anthracene-1,2-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benz(a)anthracene-1,2-diol, 1,2-diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.

    Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Explored for its potential as a therapeutic agent or as a probe in diagnostic assays.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Benz(a)anthracene-1,2-diol, 1,2-diacetate exerts its effects involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting replication and transcription processes. It can also interact with enzymes and receptors, modulating their activity. The pathways involved include oxidative stress response, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    Benz(a)anthracene-1,2-diol: The diol form, a precursor in the synthesis of the diacetate.

    Benz(a)anthracene-7,12-dione: Another derivative with distinct chemical properties.

Uniqueness: Benz(a)anthracene-1,2-diol, 1,2-diacetate is unique due to the presence of acetate groups, which enhance its solubility and reactivity compared to its parent compound and other derivatives. This makes it a valuable compound in various applications, particularly in synthetic chemistry and material science.

Properties

CAS No.

84040-73-3

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

(1-acetyloxybenzo[a]anthracen-2-yl) acetate

InChI

InChI=1S/C22H16O4/c1-13(23)25-20-10-9-15-7-8-18-11-16-5-3-4-6-17(16)12-19(18)21(15)22(20)26-14(2)24/h3-12H,1-2H3

InChI Key

AONXHVFMNYEETQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=CC3=CC4=CC=CC=C4C=C32)C=C1)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.